

solubility of "4-(1-Methylcyclopropyl)butanoic acid" in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Methylcyclopropyl)butanoic acid

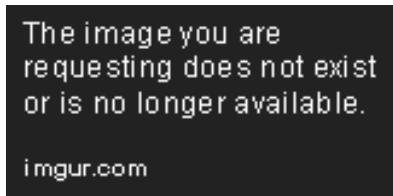
Cat. No.: B3133529

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-(1-Methylcyclopropyl)butanoic acid** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of **4-(1-Methylcyclopropyl)butanoic acid**, a molecule of interest in chemical and pharmaceutical research. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and provide an expert analysis of its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of carboxylic acids with mixed polarity.


Introduction: The Critical Role of Solubility

4-(1-Methylcyclopropyl)butanoic acid is a carboxylic acid featuring a unique combination of a polar head group (the carboxylic acid) and a nonpolar moiety composed of a butyl chain and a methylcyclopropyl group. This amphiphilic nature dictates its interaction with solvents and is

the central theme of this guide. Understanding its solubility is not merely an academic exercise; it is fundamental to practical applications. For instance, poor solubility can lead to challenges in achieving desired concentrations for reactions, complicate purification by crystallization, and result in poor bioavailability for formulated drug products.^[1] This guide will deconstruct the factors governing the solubility of this specific molecule, providing both theoretical knowledge and practical, field-proven methodologies for its assessment.

Physicochemical Properties and Structural Analysis

To understand solubility, we must first understand the molecule itself.

Property	Value / Structure	Source
Molecular Formula	C ₈ H ₁₄ O ₂	[2]
Molecular Weight	142.20 g/mol	[3]
IUPAC Name	4-(1-methylcyclopropyl)butanoic acid	
Structure		(Illustrative structure)
Predicted pKa	4.83 ± 0.10	[4]
Predicted Boiling Point	236.6 ± 8.0 °C	[4]
Predicted Density	1.038 ± 0.06 g/cm ³	[4]

Expert Analysis of Structure-Solubility Relationship: The solubility of **4-(1-Methylcyclopropyl)butanoic acid** is a tale of two competing structural features:

- The Hydrophilic Head: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor

(at the carbonyl oxygen, C=O).[5] This allows for strong, favorable interactions with polar solvents, especially polar protic solvents like water and alcohols.

- The Lipophilic Tail: The C8 hydrocarbon portion, including the butyl chain and the methylcyclopropyl ring, is nonpolar. This part of the molecule cannot engage in hydrogen bonding and interacts with solvent molecules primarily through weaker London dispersion forces. It creates a hydrophobic character that is favored by nonpolar solvents.[6]

The overall solubility in a given solvent is determined by the balance of these opposing characteristics. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.[7][8]

Thermodynamic Principles of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG):

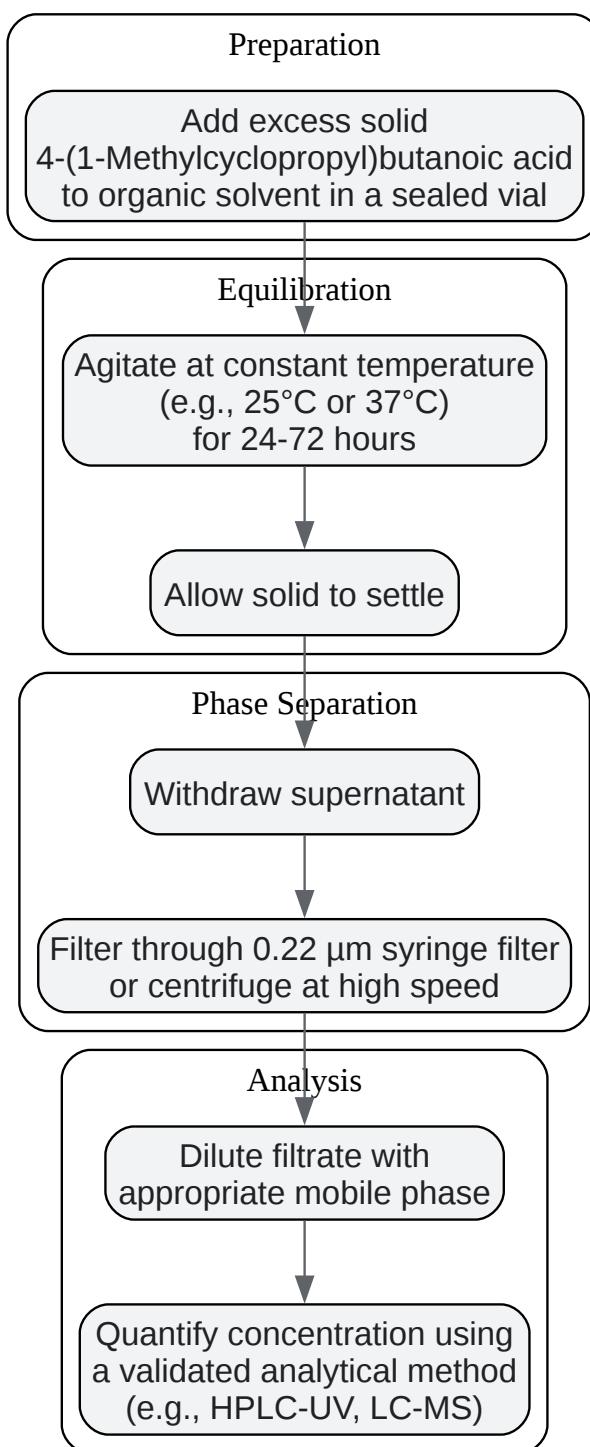
$$\Delta G = \Delta H_{sol} - T\Delta S_{sol}$$

Where:

- ΔH_{sol} is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9]
- T is the temperature in Kelvin.
- ΔS_{sol} is the entropy of solution, which is the change in disorder of the system.[10]

For dissolution to be spontaneous ($\Delta G < 0$), the enthalpic and entropic contributions must be favorable. Most solid dissolutions are endothermic ($\Delta H > 0$), meaning they absorb heat from the surroundings.[11] According to Le Châtelier's Principle, increasing the temperature for an endothermic process will shift the equilibrium toward dissolution, thus increasing solubility.[11][12]

Experimental Methodologies for Solubility Determination


Accurate solubility data is obtained through rigorous experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.

[\[13\]](#)

The Shake-Flask Method for Thermodynamic Solubility

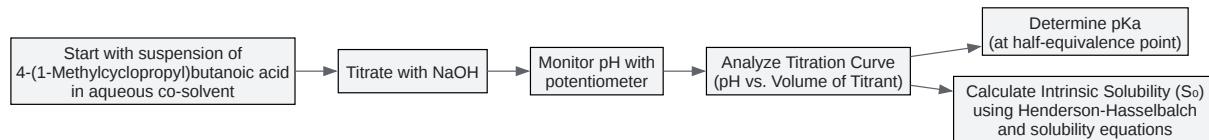
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[\[9\]](#) It is a reliable and widely used technique.[\[13\]](#)

Diagram of the Shake-Flask Workflow

Result: Thermodynamic Solubility (mg/mL or µg/mL)

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Assay.


Detailed Step-by-Step Protocol:

- Preparation: Add an excess amount of solid **4-(1-Methylcyclopropyl)butanoic acid** to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14]
- Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[14] The exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a stable plateau.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 μ m).[15] This step is critical to avoid artificially inflating the measured concentration.
- Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of **4-(1-Methylcyclopropyl)butanoic acid** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Potentiometric Titration for Intrinsic Solubility

For ionizable compounds like carboxylic acids, potentiometric titration is a powerful method to determine the intrinsic solubility (S_0) of the neutral form and the pKa.[16] The solubility of an acid is highly dependent on pH; as the pH increases above the pKa, the acid deprotonates to form a highly soluble carboxylate salt.[6]

Diagram of the Potentiometric Titration Concept

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for solubility determination via potentiometric titration.

Experimental Protocol Overview:

- System Setup: A suspension of the compound is created in a water or water/co-solvent mixture. A calibrated pH electrode is placed in the suspension.
- Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the suspension while the pH is continuously monitored.[17]
- Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The pKa can be determined from the pH at the half-equivalence point.
- Calculation: By applying the law of mass action and specialized equations that account for the dissolution of the solid during titration, the intrinsic solubility of the neutral acid (S_0) can be precisely calculated.[16] This method is particularly advantageous for compounds with low aqueous solubility.[16]

Predicted Solubility Profile in Organic Solvents

While specific experimental data for **4-(1-Methylcyclopropyl)butanoic acid** is not publicly available, an expert prediction can be made based on its structure and established chemical principles.

Solvent Class	Example Solvents	Predicted Solubility	Rationale for Prediction
Nonpolar	Hexane, Toluene, Carbon Tetrachloride	Low to Moderate	<p>The nonpolar hydrocarbon tail will interact favorably via London dispersion forces, but the highly polar carboxylic acid head is energetically disfavored in a nonpolar environment. Carboxylic acids can form dimers in nonpolar solvents, which can enhance solubility to some extent.[18]</p>
Polar Aprotic	Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)	High	<p>These solvents have strong dipole moments that can interact with the polar C=O and C-O bonds of the acid. They are also effective hydrogen bond acceptors, allowing them to form strong hydrogen bonds with the acidic proton of the -COOH group. Their intermediate polarity also effectively solvates the nonpolar tail.</p>

Polar Protic	Methanol, Ethanol, Isopropanol	Very High	<p>These solvents are excellent hydrogen bond donors and acceptors. They can form multiple strong hydrogen bonds with both the hydroxyl and carbonyl portions of the carboxylic acid group, leading to very favorable solvation. The smaller alcohols are similar enough in polarity to also solvate the nonpolar tail effectively.[5][18]</p>
Aqueous	Water	Low	<p>While the carboxylic acid head is hydrophilic, the C8 hydrocarbon tail is significantly hydrophobic. As the nonpolar carbon chain increases in size, water solubility for carboxylic acids decreases dramatically.[6][18] The solubility will be significantly higher in alkaline aqueous solutions (e.g., 5% NaHCO_3 or 5% NaOH) where the acid is deprotonated to its much more polar and</p>

soluble carboxylate
salt form.[\[19\]](#)

Conclusion

4-(1-Methylcyclopropyl)butanoic acid is a molecule with dual solubility characteristics, driven by its polar carboxylic acid head and its nonpolar hydrocarbon tail. Its solubility is predicted to be highest in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, its solubility is expected to be low in nonpolar solvents like hexane and in neutral water. The principles and experimental protocols outlined in this guide, especially the gold-standard shake-flask method, provide a robust framework for the empirical determination and understanding of its solubility. This knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in any research or commercial endeavor involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. PubChemLite - 4-(1-methylcyclopropyl)butanoic acid (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 4-(1-methylcyclopropyl)butanoic acid | 39223-32-0 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ws [chem.ws]
- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Video: Solubility - Concept [jove.com]

- 11. Solubility [chem.fsu.edu]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. quora.com [quora.com]
- 15. enamine.net [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. api.upums.ac.in [api.upums.ac.in]
- 18. Video: Physical Properties of Carboxylic Acids [jove.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [solubility of "4-(1-Methylcyclopropyl)butanoic acid" in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3133529#solubility-of-4-1-methylcyclopropyl-butanoic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

